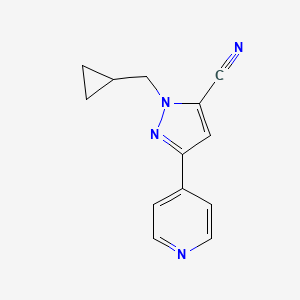

1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile

Description

Properties

IUPAC Name |

2-(cyclopropylmethyl)-5-pyridin-4-ylpyrazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4/c14-8-12-7-13(11-3-5-15-6-4-11)16-17(12)9-10-1-2-10/h3-7,10H,1-2,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVEORBAMVBBMQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=CC(=N2)C3=CC=NC=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities. The compound features a pyrazole ring, which is known for its diverse pharmacological properties, and it has been studied for its applications in medicinal chemistry.

Pharmacological Properties

The biological activity of this compound is primarily linked to its ability to interact with various biological targets. Research indicates that pyrazole derivatives, including this compound, exhibit a wide range of pharmacological activities:

- Anti-inflammatory : Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, making them potential candidates for treating inflammatory diseases .

- Antimicrobial : Some studies report that pyrazole compounds demonstrate significant activity against various bacterial strains, including E. coli and Staphylococcus aureus .

- Anticancer : The compound has been explored for its anticancer potential, particularly in inhibiting tumor growth and proliferation through various mechanisms .

The mechanism of action for this compound involves several pathways:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory processes or cancer progression.

- Receptor Modulation : It could also modulate receptor activity, influencing cellular signaling pathways related to growth and inflammation.

These interactions suggest that the compound may serve as a scaffold for developing new therapeutics targeting these pathways.

Comparative Biological Activity

A comparative analysis of similar pyrazole compounds reveals the following activities:

Study on Anti-inflammatory Activity

In a recent study, a series of novel pyrazole derivatives were synthesized and tested for their anti-inflammatory properties. Compounds exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard drugs like dexamethasone. This highlights the potential of pyrazole derivatives in treating inflammatory conditions .

Antimicrobial Activity Evaluation

Another study focused on the antimicrobial efficacy of pyrazole compounds against common pathogens. The results indicated that certain derivatives showed significant inhibition against E. coli and S. aureus, suggesting their utility in developing new antibiotics .

Anticancer Mechanisms

Research into the anticancer properties of pyrazoles has revealed that they can induce apoptosis in cancer cells through multiple mechanisms, including cell cycle arrest and activation of apoptotic pathways. Specific compounds within this class have demonstrated efficacy in reducing tumor viability in vitro .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural differences and similarities between the target compound and analogous derivatives:

*Calculated based on molecular formula C₁₂H₁₁N₃ (assuming typo in ; pyridin-4-yl adds C₅H₄N).

Key Observations:

In fipronil , a bulky dichlorophenyl-CF3 group confers insecticidal activity via GABA receptor antagonism, highlighting how 1-position modifications dictate biological target specificity.

3-Position Substituents :

- Pyridin-4-yl (target compound) enables π-π stacking interactions in enzymatic binding pockets, whereas thiophen-3-yl (AV04504, ) offers distinct electronic properties due to sulfur’s polarizability.

- Phenyl groups (e.g., ) lack pyridine’s basicity, which may reduce solubility but improve membrane permeability.

Preparation Methods

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

A widely used method to introduce the pyridin-4-yl substituent at the 3-position of the pyrazole ring is the Suzuki-Miyaura cross-coupling between a halogenated pyrazole carbonitrile and a pyridin-4-yl boronic acid or ester.

- Starting material: 3-halogenated-1-(cyclopropylmethyl)-1H-pyrazole-5-carbonitrile.

- Coupling partner: pyridin-4-yl boronic acid or boronate ester.

- Catalyst: Pd(0) complex such as Pd(PPh3)4 or Pd(dppf)Cl2.

- Base: Potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3).

- Solvent: Mixture of dioxane/water or DMF.

- Conditions: Heating at 80–100 °C under inert atmosphere for several hours.

This method affords the desired 1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile in moderate to good yields.

N-Alkylation of Pyrazole Nitrogen

The cyclopropylmethyl group is introduced by N-alkylation of the pyrazole nitrogen (N1) using cyclopropylmethyl halides (e.g., bromide or chloride).

- Starting material: 3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile.

- Alkylating agent: cyclopropylmethyl bromide or chloride.

- Base: Potassium carbonate (K2CO3) or sodium hydride (NaH).

- Solvent: DMF or acetonitrile.

- Conditions: Stirring at room temperature or mild heating.

This reaction selectively alkylates the pyrazole nitrogen, yielding the N-cyclopropylmethyl derivative.

Direct Construction of Pyrazole Ring with Substituents

An alternative approach involves constructing the pyrazole ring with all substituents in place via cyclization reactions.

- Condensation of hydrazines with β-ketonitriles or α,β-unsaturated nitriles bearing the pyridin-4-yl moiety.

- Cyclization under acidic or basic conditions to form the pyrazole ring.

- Subsequent N-alkylation with cyclopropylmethyl halide as described above.

Representative Experimental Data

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 3-Halogenation of pyrazole carbonitrile | NBS or NCS in DMF, 0 °C to rt | 70–85 | Halogen at C3 position for coupling |

| Suzuki-Miyaura coupling | Pd(dppf)Cl2, K3PO4, dioxane/H2O, 80 °C, 12 h | 60–75 | Pyridin-4-yl boronic acid used |

| N-Alkylation | Cyclopropylmethyl bromide, K2CO3, DMF, rt, 6 h | 65–80 | Selective N1 alkylation |

| Purification | Reverse phase chromatography | — | Yields after purification |

Research Findings and Optimization

- The choice of catalyst and base in the Suzuki coupling significantly affects the yield and purity.

- Using Pd(dppf)Cl2 with K3PO4 in dioxane/water mixtures provides optimal conversion.

- N-Alkylation proceeds smoothly under mild conditions, avoiding over-alkylation or side reactions.

- The nitrile group remains stable under the reaction conditions, allowing for further functionalization if needed.

- Purification by mass-directed reverse phase chromatography ensures high purity of the final product.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Suzuki-Miyaura Cross-Coupling | 3-Halopyrazole carbonitrile | Pd catalyst, pyridin-4-yl boronic acid, base | 80–100 °C, inert atmosphere | High regioselectivity, good yields | Requires halogenated intermediate |

| N-Alkylation | 3-(Pyridin-4-yl)-1H-pyrazole-5-carbonitrile | Cyclopropylmethyl halide, base | Room temp or mild heating | Simple, selective N1 alkylation | Possible need for protection if other nucleophiles present |

| Pyrazole Ring Construction | Hydrazine + β-ketonitrile derivatives | Acid/base catalysis | Variable | Direct synthesis of substituted pyrazole | Multi-step, may require optimization |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.